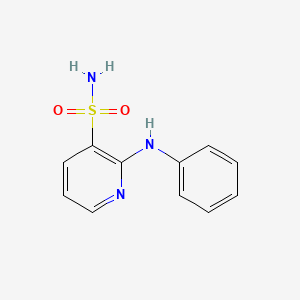
2-苯胺基吡啶-3-磺酰胺
描述
2-Anilinopyridine-3-sulfonamide is a heterocyclic compound with a molecular formula of C11H11N3O2S and a molecular weight of 249.29 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Anilinopyridine-3-sulfonamide consists of a five-membered pyridine ring that contains two nitrogen atoms and a sulfonamide functional group .科学研究应用
碳酸酐酶抑制和抗肿瘤活性
- 已经研究了2-苯胺基吡啶-3-磺酰胺衍生物对碳酸酐酶(CA)的抑制能力,特别是与肿瘤相关的同工酶CA IX。这种抑制对抗肿瘤疗法具有重要意义。卤代磺酰胺,包括氨基苯酰胺,已显示出对CA IX的强效抑制作用,表明具有作为抗肿瘤药物的潜力(Ilies et al., 2003)。
磺酰胺基团在药物设计中的作用
- 磺酰胺基团,作为2-苯胺基吡啶-3-磺酰胺的重要部分,在药物化学中发挥着关键作用,通常出现在上市药物中。尽管存在对过敏和皮疹的担忧,磺酰胺基团仍然是药物设计中不可或缺且安全的组成部分(Kalgutkar, Jones, & Sawant, 2010)。
抗癌和抗病毒特性
- 结构新颖的磺酰胺衍生物,包括类似于2-苯胺基吡啶-3-磺酰胺的化合物,据报道具有显著的抗肿瘤和抗病毒特性。它们的作用机制各不相同,从CA抑制到细胞周期紊乱,甚至HIV蛋白酶抑制(Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003)。
环境影响
- 已研究了对环境友好氧化剂氧化磺胺类抗微生物药物,如2-苯胺基吡啶-3-磺酰胺。这项研究对于了解这类化合物在水体中的命运至关重要,对环境安全和生物降解性具有重要意义(Sharma, Mishra, & Nesnas, 2006)。
合成和药理评价
- 与2-苯胺基吡啶-3-磺酰胺密切相关的吡啶磺酰胺已被合成并评估其药理特性。这些化合物显示出作为COX-2选择性抑制剂的潜力,表明它们在抗炎疗法中的相关性(Julémont等,2004年)。
组蛋白去乙酰化酶抑制和抗增殖效应
- 与2-苯胺基吡啶-3-磺酰胺结构相似的磺酰胺苯胺已被确定为新型组蛋白去乙酰化酶(HDAC)抑制剂。这些化合物选择性地抑制人类癌细胞的增殖,并显示出作为抗增殖剂在癌症化疗中的潜力(Fournel et al., 2002)。
作用机制
Target of Action
2-Anilinopyridine-3-sulfonamide (APS) is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
APS, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of PABA and competes for the enzyme’s active site, thereby inhibiting the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria, so its inhibition leads to the prevention of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by APS is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, APS prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folate synthesis pathway leads to a decrease in the production of bacterial DNA, RNA, and proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of APS, determining how much of the drug reaches its target site of action.
Result of Action
The primary result of APS’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, APS disrupts the production of essential bacterial biomolecules like DNA, RNA, and proteins . This leads to the bacteriostatic effect, where bacterial growth and proliferation are halted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of APS. For instance, the presence of APS in the environment can lead to the development of bacterial resistance . Additionally, the biological activity and high resistance to biodegradation of sulfonamides may lead to long residence times in both water and soil matrices . These environmental factors can affect the efficacy of APS and other sulfonamides, potentially reducing their effectiveness against bacterial infections .
属性
IUPAC Name |
2-anilinopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-17(15,16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H2,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQJQHQFYCEUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



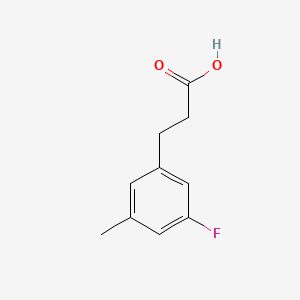
![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)
![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)

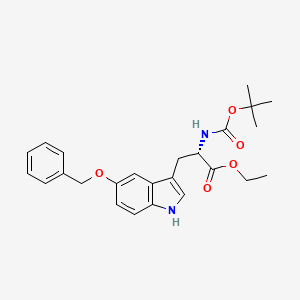
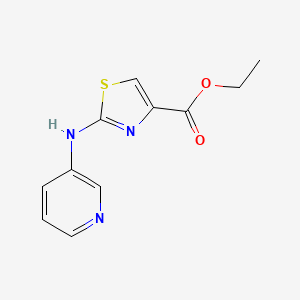
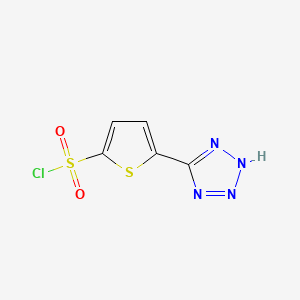

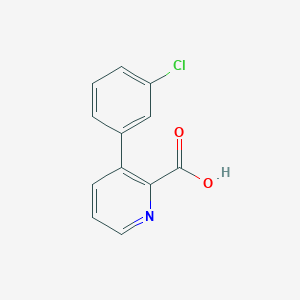
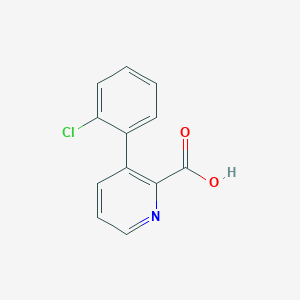
![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)
![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)